molecular formula C12H15BrO B122726 1-(4-Tert-butyl-2-bromophenyl)ethanone CAS No. 147438-85-5

1-(4-Tert-butyl-2-bromophenyl)ethanone

Cat. No. B122726
M. Wt: 255.15 g/mol
InChI Key: XYVLYQOBKLEWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butyl-2-bromophenyl)ethanone, also known as 4-tert-Butyl-2-bromophenyl ketone, is a chemical compound that has been widely used in scientific research. It is a white to off-white crystalline powder with a molecular formula of C12H15BrO and a molecular weight of 261.15 g/mol. This compound has been extensively studied due to its unique properties and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 1-(4-Tert-butyl-2-bromophenyl)ethanone is not well understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the growth of cancer cells in vitro.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(4-Tert-butyl-2-bromophenyl)ethanone are still being studied. However, it has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(4-Tert-butyl-2-bromophenyl)ethanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its high cost.

Future Directions

There are many potential future directions for research on 1-(4-Tert-butyl-2-bromophenyl)ethanone. One area of research could focus on its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of research could focus on its potential use as an anti-inflammatory and analgesic agent. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other potential applications for this compound.

Scientific Research Applications

1-(4-Tert-butyl-2-bromophenyl)ethanone has been widely used in scientific research due to its potential applications in various fields. One of its primary uses is in the synthesis of other compounds. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

properties

CAS RN

147438-85-5

Product Name

1-(4-Tert-butyl-2-bromophenyl)ethanone

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(2-bromo-4-tert-butylphenyl)ethanone

InChI

InChI=1S/C12H15BrO/c1-8(14)10-6-5-9(7-11(10)13)12(2,3)4/h5-7H,1-4H3

InChI Key

XYVLYQOBKLEWKO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br

synonyms

1-(2-BROMO-4-TERT-BUTYLPHENYL)ETHANONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum chloride (8.0 g, 60 mmol) was stirred in CH2Cl2 (200 mL), and acetyl chloride (8.5 mL, 120 mmol) was slowly added, producing a homogeneous solution. A solution of 3-bromo tert-butyl benzene (11 g, 50 mmol) in CH2Cl2 (20 mL) was slowly added, and the reaction was stirred at room temperature 16 h. After being diluted with CH2Cl2, the reaction was washed with water, saturated aqueous NaHCO3, and water. The organic solution was dried over Na2SO4 and concentrated under vacuum. Purification by silica gel chromatography (0%-50% CH2Cl2-hexanes) afforded 1-(4-tert-butyl-2-bromophenyl)ethanone (3.1 g, 24% yield) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.61 (d, J=1.8 Hz, 1H), 7.46 (d, J=8.1 Hz, 1H), 7.37 (dd, J=8.1, 1.8 Hz, 1H), 2.63 (s, 3H), 1.32 (s, 9H) ppm.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.